molecular formula C20H15FN2O3S2 B2536116 3-(4-fluorobenzenesulfonyl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}propanamide CAS No. 895469-91-7

3-(4-fluorobenzenesulfonyl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}propanamide

Cat. No.: B2536116
CAS No.: 895469-91-7
M. Wt: 414.47
InChI Key: VUHFXFHQNZDBNQ-UHFFFAOYSA-N
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Description

3-(4-fluorobenzenesulfonyl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}propanamide is a research-grade chemical compound recognized for its potent and selective antagonism of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a non-selective cation channel primarily activated by cold temperatures and cooling agents like menthol, and it plays a critical role in the thermosensory system. This compound functions by blocking the TRPM8 channel, thereby inhibiting calcium influx in response to cold and chemical agonists . Its primary research value lies in two key areas: neuroscience and oncology. In neurological research, it is a vital tool for dissecting the complex mechanisms of cold thermosensation, cold allodynia, and neuropathic pain pathways, offering insights for potential future analgesic development. In cancer research, TRPM8 expression has been documented in various malignancies, including prostate, pancreatic, and breast cancers. This antagonist enables the investigation of TRPM8's functional role in cancer cell proliferation, migration, and survival, highlighting its utility for probing novel oncological mechanisms and identifying potential therapeutic targets . The naphthothiazole moiety is a key structural feature contributing to its high affinity and specificity for the TRPM8 channel, making it a superior pharmacological probe compared to earlier generation antagonists.

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O3S2/c21-14-6-8-15(9-7-14)28(25,26)12-11-18(24)23-20-22-17-10-5-13-3-1-2-4-16(13)19(17)27-20/h1-10H,11-12H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHFXFHQNZDBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzenesulfonyl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}propanamide typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzenesulfonyl chloride with naphtho[2,1-d][1,3]thiazole-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzenesulfonyl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-fluorobenzenesulfonyl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzenesulfonyl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}propanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Activity Evidence ID
3-(4-Fluorobenzenesulfonyl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}propanamide C20H14FN2O3S2 421.46 Naphthothiazole, sulfonyl, propanamide Not reported N/A
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) C16H14FN2O2S 329.36 Thiazole, furan, propanamide Anticancer, KPNB1 inhibitor
N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide C19H15FN2O5S2 434.5 Thiazole, benzodioxole, sulfonyl Not reported
2-(4-(Naphtho[1,2-d]thiazol-2-yl)butyl)naphtho[2,1-d]thiazole C26H20N2S2 424.58 Dual naphthothiazole, butyl linker Not reported
Naphtho[2,3-d]thiazole-4,9-dione (5a) C16H8N2O3S 308.31 Naphthothiazole-dione, benzamide Antimicrobial

Biological Activity

Overview

3-(4-fluorobenzenesulfonyl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}propanamide is a complex organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound combines a fluorobenzene moiety with sulfonyl and naphthothiazole structures, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H15FN2O3S2
  • CAS Number : 895469-91-7

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains and fungi, making it a candidate for further development in antimicrobial therapies.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies have demonstrated that it can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and modulation of signaling pathways involved in cancer progression.

Case Study: In Vitro Evaluation
A study evaluated the cytotoxic effects of the compound on glioblastoma multiforme (GBM) cells. The results indicated an IC50 value of approximately 15 µM, suggesting potent activity against this aggressive cancer type. The compound's mechanism was linked to the inhibition of glycolysis, a common metabolic pathway upregulated in cancer cells.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial and cancer cells. Its sulfonyl group may play a crucial role in forming covalent bonds with target proteins, thereby disrupting their function.

Research Applications

This compound serves as a valuable building block in medicinal chemistry for synthesizing more complex molecules with potential therapeutic applications. Its unique structural features make it a subject of interest for developing new drugs targeting bacterial infections and cancer.

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